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Compound of Interest

Compound Name: (S)-1-Phenylpropan-2-ol

Cat. No.: B073261

1-Phenylpropan-2-ol possesses a single stereocenter at the second carbon atom (C2) of the
propanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a
methyl group (-CHs), a hydrogen atom (-H), and a benzyl group (-CH2CeHs). Due to this chiral
center, the molecule exists as a pair of non-superimposable mirror images known as
enantiomers.[1]

These enantiomers are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority
rules. They exhibit identical physical properties such as boiling point and density, but differ in
their interaction with plane-polarized light, a property known as optical activity. The (S)-
enantiomer is dextrorotatory, rotating plane-polarized light in the positive (+) direction, while the
(R)-enantiomer is levorotatory, rotating it in the negative (-) direction.[1]
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Figure 1: Stereochemical relationship between the enantiomers of 1-phenylpropan-2-ol.

Data Presentation
Table 1: Physical and Chiroptical Properties of 1-
Phenylpropan-2-ol Enantiomers
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(R)-(-)-1- (S)-(+)-1- Racemic ()-1-
Property

Phenylpropan-2-ol Phenylpropan-2-ol Phenylpropan-2-ol
CAS Number 1572-95-8[2] 1517-68-6[3] 14898-87-4[1]
Molecular Formula CoH120 CoH120 CoH120
Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol
Appearance Colorless Liquid Colorless Liquid Colorless Liquid

N , -40° to -42° (c=1, +40° to +42° (c=1,

Specific Rotation [a]D 0°

ethanol) ethanol)[3]

Table 2: Comparison of Enantioselective Synthesis

Methods
Synthetic Catalyst / Enantiomeric Predominant
) ] Reference
Method Biocatalyst Excess (ee) Enantiomer
Alcohol
) ] Dehydrogenase
Biocatalytic
] (ADH) from >99% (S) [1]
Reduction
Rhodococcus
ruber
) ) Saccharomyces )
Biocatalytic o High (often
) cerevisiae (S) [3]
Reduction >95%)
(Baker's Yeast)
. (S)or(R)
Asymmetric Ru-BINAP )
) 97.2-99.1% depending on [3]
Hydrogenation catalyst

ligand

Experimental Protocols

Two primary strategies exist for obtaining enantiomerically pure 1-phenylpropan-2-ol: the
synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis to
selectively produce one enantiomer.
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Figure 2: Workflow for the synthesis of 1-phenylpropan-2-ol enantiomers.

Synthesis of Racemic (*)-1-Phenylpropan-2-ol

This protocol describes the reduction of 1-phenylpropan-2-one using sodium borohydride to
yield a racemic mixture of the alcohol.

Materials:

e 1-Phenylpropan-2-one (30.0 g)

e Methanol (500 ml)

e Sodium borohydride (10.0 g)

o Deionized water (100 ml)

e Chloroform (200 ml)

e Anhydrous magnesium sulfate (MgSQa)

« Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:
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Dissolve 30.0 g of 1-phenylpropan-2-one in 500 ml of methanol in a round-bottom flask
equipped with a magnetic stir bar.

Cool the solution in an ice bath with continuous stirring.

Add 10.0 g of sodium borohydride portion-wise to the cold, stirred solution. Maintain the
temperature below 20°C.

After the addition is complete, continue stirring the mixture for 4 hours, allowing it to slowly
warm to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Partition the residue between 100 ml of water and 200 ml of chloroform in a separatory
funnel.

Separate the organic layer, and dry it over anhydrous MgSOa.

Filter to remove the drying agent and evaporate the solvent to yield the product as a
colorless oil (approx. 26.4 g).[1]

Enantioselective Synthesis of (S)-(+)-1-Phenylpropan-2-
ol via Biocatalysis

This protocol provides a representative method for the asymmetric reduction of 1-phenyl-2-

propanone using whole cells of Rhodococcus erythropolis, which contain alcohol

dehydrogenases (ADHSs) that selectively produce the (S)-enantiomer.

Materials:

Rhodococcus erythropolis strain (e.g., JX-021)
LB agar plates and liquid medium

Growth medium (e.g., containing KH2POa4, NazHPO4-12H20, MgClz-6H20, glucose, NH4Cl,
and trace elements)

1-Phenyl-2-propanone (substrate)
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Glucose (co-substrate for cofactor regeneration)

Phosphate buffer (e.g., 0.1 M, pH 7.0)

Ethyl acetate

Shaking incubator, centrifuge, reaction vessel.

Procedure:

Cell Cultivation: Inoculate a sterile liquid growth medium with a single colony of R.
erythropolis from an agar plate. Grow the culture in a shaking incubator at 25-30°C and 200
rpm for 36-48 hours until the late exponential phase is reached.

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate
buffer and re-suspend it in the same buffer to a desired cell density (e.g., 15 g dry cell
weight/L).

Biotransformation: In a reaction vessel, combine the cell suspension with 1-phenyl-2-
propanone (e.g., 15 mM final concentration) and a co-substrate such as glucose (e.g., 50
mM) for cofactor regeneration.

Reaction: Incubate the mixture at 25-30°C with gentle agitation. Monitor the reaction
progress by taking samples periodically and analyzing them by chiral GC or HPLC.

Product Extraction: Once the reaction is complete (typically 5-24 hours), saturate the
aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.

Purification: Combine the organic extracts, dry over anhydrous Na2SQOa4, and evaporate the
solvent. The resulting (S)-1-phenylpropan-2-ol typically has an enantiomeric excess of
>99%.

Enantiomeric Analysis and Separation

Determining the enantiomeric excess (ee) and separating the enantiomers from a racemic

mixture are critical steps. Chiral chromatography is the most common method for both analysis

and preparative separation.
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Figure 3: Workflow illustrating the principle of chiral chromatography.
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Chiral Gas Chromatography (GC)

Protocol:
e Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 pm film thickness)
e Carrier Gas: Helium or Hydrogen
e Injector Temperature: 250°C
o Detector: Flame lonization Detector (FID) at 280°C
e Temperature Program:
o Initial temperature: 100°C, hold for 1 min.
o Ramp to 120°C at 10°C/min.
o Ramp to 180°C at 40°C/min.

o Expected Elution Order: (S)-enantiomer typically elutes before the (R)-enantiomer on this
type of column.

Chiral High-Performance Liquid Chromatography
(HPLC)

Protocol:

Column: Polysaccharide-based chiral stationary phase, such as one based on cellulose
tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or a cyclofructan-based column.[3]

Mobile Phase: Hexane/lsopropyl alcohol (90:1, v/v).[3]

Flow Rate: 0.2 - 1.0 mL/min.[3]

Column Temperature: 25°C

Detection: UV at 254 nm.
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NMR Spectroscopy with Chiral Derivatizing Agents
(Mosher's Acid Method)

This method is used to determine the enantiomeric excess and absolute configuration of a

chiral alcohol. It involves converting the enantiomeric alcohols into diastereomeric esters using

an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid (a-

methoxy-a-trifluoromethylphenylacetic acid, MTPA). These diastereomers are no longer mirror

images and will have distinct signals in the *H NMR spectrum.[4][5]

Protocol Outline:

Esterification: React two separate aliquots of the 1-phenylpropan-2-ol sample with (R)-(-)-
MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like
pyridine.

NMR Acquisition: Acquire high-resolution *H NMR spectra for both the resulting (R)-MTPA
and (S)-MTPA diastereomeric esters.

Analysis:

o Enantiomeric Excess (ee): In the spectrum of a single diastereomeric ester (e.g., the (R)-
MTPA ester made from a scalemic alcohol), the integration of corresponding proton
signals (e.g., the methyl doublet) for the two diastereomers allows for direct calculation of

the ee.

o Absolute Configuration: Compare the chemical shifts of protons near the stereocenter in
the two separate spectra (one from the R-MTPA ester, one from the S-MTPA ester). By
calculating the difference in chemical shifts (Ad = &S - dR) and applying the Mosher
model, the absolute configuration of the alcohol can be determined. For a secondary
alcohol like 1-phenylpropan-2-ol, the protons on one side of the carbinol carbon will have a
positive Ad, while those on the other side will have a negative Ad, revealing the spatial
arrangement.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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